molecular formula C11H16O2S B1589135 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine CAS No. 259139-19-0

3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

Cat. No. B1589135
M. Wt: 212.31 g/mol
InChI Key: HMKHKPKUPVRLOW-UHFFFAOYSA-N
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Description

3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine, commonly known as TDO, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. TDO is a bicyclic compound that contains both sulfur and oxygen atoms in its structure, making it a unique and versatile molecule for various research purposes.

Scientific Research Applications

1. Electrochromic Materials

3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine, known as ProDOT-Et2, has been extensively researched for its application in electrochromic materials. Gaupp et al. (2002) synthesized and electrochemically polymerized ProDOT-Et2, resulting in a stable electrochromic polymer. This polymer demonstrates significant potential in electrochromic devices due to its ability to switch between a blue neutral state and a sky-blue oxidized state within sub-second time frames. The high optical switching contrast ratios and coloration efficiencies observed make it an excellent candidate for electrochromic applications (Gaupp, Welsh, & Reynolds, 2002).

2. Electrochromic Windows

Kim and Taya (2010) focused on the electropolymerization kinetic study of ProDOT-Et2 for electrochromic window applications. Their study emphasized the influence of monomer concentration on electropolymerization mechanism, providing insights into optimizing electrochromic windows. The results suggested that controlling the polymerization conditions could achieve high contrast with minimal transmittance, enhancing the application of ProDOT-Et2 in electrochromic window technologies (Kim & Taya, 2010).

3. Dye-Sensitized Solar Cells

A novel application of ProDOT-Et2 is in the field of dye-sensitized solar cells (DSSCs). Lee et al. (2009) demonstrated that a counter electrode prepared from ProDOT-Et2 by electrochemical polymerization on a fluorine-doped tin oxide glass substrate significantly enhanced the conversion efficiency of DSSCs. The polymer's surface roughness and catalytic properties for I3− reduction played a key role in this improvement, making ProDOT-Et2 a promising material in solar energy technology (Lee et al., 2009).

4. Chiral Recognition in Electrochemical Sensors

In the field of electrochemical sensing, ProDOT derivatives have been utilized for chiral recognition. Niu et al. (2018) explored the use of ProDOT-based electrochemical sensors for the enantioselective detection of dihydroxyphenylalanine (DOPA) enantiomers. Their research revealed that these sensors exhibit higher peak current responses and recognition efficiencies, highlighting the potential of ProDOT-Et2 derivatives in chiral analytical applications (Niu et al., 2018).

properties

IUPAC Name

3,3-diethyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-3-11(4-2)7-12-9-5-14-6-10(9)13-8-11/h5-6H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKHKPKUPVRLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC2=CSC=C2OC1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471346
Record name 3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

CAS RN

259139-19-0
Record name 3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3,4-Dimethoxythiophene (5.0 g, 34.7 mmol), 2,2-diethyl-1,3-propanediol (36.4 mmol), toluenesulfonic acid (0.2 g), and dry toluene (200 mL) were placed in a 500 mL round bottom flask equipped with a soxhlet extractor that contained a molecular sieve (4A)-filled extraction thimble. The solution was refluxed for 12 h under argon atmosphere, then cooled to 25° C. The solvent was removed under reduced pressure, the mixture diluted with 250 mL diethyl ether, extracted with 5% ammonium hydroxide (200 mL), and the extracted with water (2×200 mL). The organic layer was dried over anhydrous magnesium sulphate and the ether distilled off under reduced pressure, leaving an oil. This oil was further purified using column chromatography (silica and hexanes/ethyl acetate, 90/10) to yield 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine as a colourless oil in 68% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Reactant of Route 2
3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Reactant of Route 3
3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Reactant of Route 4
3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Reactant of Route 5
3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Reactant of Route 6
3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

Citations

For This Compound
109
Citations
MH Yeh, CP Lee, LY Lin, PC Nien, PY Chen, R Vittal… - Electrochimica …, 2011 - Elsevier
A composite poly(3,3-diethyl-3,4-dihydro-2H-thieno-[3,4-b][1,4]-dioxepine) and platinum (PProDOT-Et 2 /Pt) film was prepared for using as a counter electrode (CE) catalyst in a dye-…
Number of citations: 30 www.sciencedirect.com
CL Gaupp, DM Welsh… - Macromolecular rapid …, 2002 - Wiley Online Library
The synthesis and electrochemical polymerization of 3,3‐diethyl‐3,4‐dihydro‐2H‐thieno‐[3,4‐b][1,4]dioxepine (ProDOT‐Et 2 ) was performed resulting in a stable electrochromic …
Number of citations: 153 onlinelibrary.wiley.com
KM Lee, CY Hsu, PY Chen, M Ikegami… - Physical Chemistry …, 2009 - pubs.rsc.org
A poly(3,3-diethyl-3,4-dihydro-2H-thieno-[3,4-b][1,4]dioxepine) (PProDOT-Et2) counter electrode was incorporated in a plastic dye-sensitized solar cell (DSSC) to substitute for Pt …
Number of citations: 121 pubs.rsc.org
CY Hsu, KM Lee, JH Huang, KRJ Thomas, JT Lin… - Journal of Power …, 2008 - Elsevier
A novel photoelectrochromic device (PECD) with dual application was studied using an electrochromic polymer thin film, poly(3,3-diethyl-3,4-dihydro-2H-thieno-[3,4-b][1,4]dioxepine) (…
Number of citations: 64 www.sciencedirect.com
KM Lee, PY Chen, CY Hsu, JH Huang, WH Ho… - Journal of Power …, 2009 - Elsevier
A poly(3,3-diethyl-3,4-dihydro-2H-thieno-[3,4-b][1,4]dioxepine) (PProDOT-Et 2 ) counter electrode prepared by electrochemical polymerization on a fluorine-doped tin oxide (FTO) glass …
Number of citations: 191 www.sciencedirect.com
CY Hsu, HW Chen, KM Lee, CW Hu, KC Ho - Journal of Power Sources, 2010 - Elsevier
A photo-rechargeable supercapacitor (photo-supercapacitor, or PSC) is studied using a N3-dye adsorbed TiO 2 photoelectrode and PProDOT-Et 2 poly(3,3-diethyl-3,4-dihydro-2H-…
Number of citations: 99 www.sciencedirect.com
PY Chen, CP Lee, R Vittal, KC Ho - Journal of Power Sources, 2010 - Elsevier
A quasi solid-state dye-sensitized solar cell (DSSC) is fabricated using 1-propyl-3-methylimidazolium iodide (PMII) and polyaniline-loaded carbon black (PACB) as the composite …
Number of citations: 78 www.sciencedirect.com
CH Wu, CY Hsu, KC Huang, PC Nien, KC Ho - Solar energy materials and …, 2012 - Elsevier
A photoelectrochromic device (PECD), with no need for an external power source, is studied under open and short-circuit conditions with light illumination. In this report, the conductive …
Number of citations: 35 www.sciencedirect.com
KC Chen, CY Hsu, CW Hu, KC Ho - Solar energy materials and solar cells, 2011 - Elsevier
A complementary electrochromic device (ECD) based on Prussian blue (PB) and poly(3,3-diethyl-3,4-dihydro-2H-thieno-[3,4-b][1,4]dioxepine) (PProDOT-Et 2 ) has been systematically …
Number of citations: 38 www.sciencedirect.com
MS Fan, CP Lee, R Vittal, KC Ho - Solar Energy Materials and Solar Cells, 2017 - Elsevier
An ionic liquid (IL), 1-butyl-3-{2-oxo-2-[(2,2,6,6-tetramethylpiperidin-1-oxyl-4-yl)amino]ethyl}-1H-imidazol-3-ium tetrafluoroborate (TILBF 4 ), containing a stable radical, 2,2,6,6-…
Number of citations: 11 www.sciencedirect.com

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